A Guide to N-Formyl-L-alanine methyl ester (For-ala-ome): From Synthetic Building Block to Biological Probe
A Guide to N-Formyl-L-alanine methyl ester (For-ala-ome): From Synthetic Building Block to Biological Probe
Prepared by: Gemini, Senior Application Scientist
Executive Summary
N-formyl-L-alanine methyl ester, commonly abbreviated as For-ala-ome, is a chemically modified derivative of the amino acid L-alanine. A review of current scientific literature indicates that For-ala-ome does not possess a direct, characterized mechanism of biological action as an independent bioactive molecule or therapeutic agent. Instead, its primary significance lies in its utility as a synthetic building block in chemical biology and medicinal chemistry.[1][2]
However, the defining chemical feature of For-ala-ome—the N-formyl group—is of profound importance in the field of innate immunity. N-formylated peptides, released by bacteria and damaged mitochondria, are potent signaling molecules that activate a specific class of pattern recognition receptors known as Formyl Peptide Receptors (FPRs).[3][4] This guide provides an in-depth analysis of this critical signaling pathway, which represents the biological context for molecules like For-ala-ome. We will elucidate the mechanism by which FPRs recognize N-formyl peptides to initiate an immune response and detail the established role of For-ala-ome as a tool in synthetic chemistry. This dual perspective provides researchers and drug development professionals with a comprehensive understanding of both the potential biological relevance and the practical application of this compound.
Part 1: The Formyl Peptide Receptor (FPR) Signaling Axis: A Key Mediator of Innate Immunity
The primary biological context for N-formylated compounds is their role as agonists for the Formyl Peptide Receptor family. These receptors are central to the body's ability to detect invading pathogens and endogenous danger signals.
Overview of Formyl Peptide Receptors (FPRs)
In humans, the FPR family consists of three G protein-coupled receptors (GPCRs): FPR1, FPR2, and FPR3.[3] These receptors are expressed predominantly on the surface of phagocytic leukocytes, such as neutrophils and macrophages, and are tasked with recognizing molecular patterns associated with cellular damage or microbial invasion.[4][5]
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PAMPs and DAMPs: N-formylated peptides function as Pathogen-Associated Molecular Patterns (PAMPs) because protein synthesis in bacteria is initiated with N-formylmethionine.[6] They also act as Damage-Associated Molecular Patterns (DAMPs) when released from mitochondria, which, due to their evolutionary origin, also use N-formylmethionine to initiate protein synthesis.[7]
-
Prototypical Ligand: The most extensively studied and potent FPR1 agonist is N-formylmethionyl-leucyl-phenylalanine (fMLP or fMLF).[5][6] Its discovery and characterization were foundational to understanding how immune cells are recruited to sites of infection.[8]
Mechanism of Action: FPR1 Signaling
Upon binding an N-formylated peptide, FPR1 undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein, primarily of the Gαi family. This event initiates a cascade of downstream signaling events crucial for orchestrating the innate immune response.[4]
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G-Protein Dissociation: The activated Gαi subunit dissociates from the Gβγ dimer. Gαi inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, while the Gβγ dimer activates other key effectors.
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Phospholipase C (PLC) Activation: The Gβγ dimer activates Phospholipase C-beta (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
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Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This rapid increase in intracellular calcium is a critical signal for many cellular activation processes.
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Protein Kinase C (PKC) Activation: DAG, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC), which phosphorylates numerous target proteins, including components of the NADPH oxidase complex.
-
PI3K/Akt Pathway: FPR1 activation also stimulates the Phosphoinositide 3-kinase (PI3K) pathway, leading to the activation of Akt (Protein Kinase B), a central regulator of cell survival, proliferation, and motility.
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MAPK Pathways: The signaling cascade also engages Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK, p38, and JNK, which regulate gene expression and other inflammatory responses.
These signaling events culminate in hallmark cellular functions of neutrophils:
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Chemotaxis: Directed cell migration towards the source of the N-formyl peptides.
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Degranulation: Release of antimicrobial proteins and proteases from intracellular granules.
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Superoxide Production: Assembly and activation of the NADPH oxidase complex to generate reactive oxygen species (ROS) in a process known as the "respiratory burst."
Part 2: For-ala-ome as a Chemical Tool
While not a known biological effector, For-ala-ome is a valuable reagent in synthetic chemistry, primarily used in the construction of custom peptides.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | N-formyl-L-alanine methyl ester | [1][9] |
| Synonyms | For-L-Ala-OMe, Methyl (2S)-2-formamidopropanoate | [1][2] |
| CAS Number | 32221-83-3 | [1][9] |
| Molecular Formula | C₅H₉NO₃ | [9] |
| Molecular Weight | 131.13 g/mol | [6] |
| Appearance | White to off-white solid or viscous liquid | [9] |
Role in Peptide Synthesis
In peptide synthesis, the amine and carboxylic acid groups of amino acids must be selectively protected and deprotected to ensure the correct sequence is assembled. The formyl group on the amine and the methyl ester on the carboxylate of For-ala-ome serve as protecting groups.
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N-terminal Protection: The formyl group protects the α-amine from unwanted side reactions. It is a simple and stable protecting group.
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C-terminal Protection: The methyl ester protects the carboxylic acid, allowing for the activation of the carboxyl group of a different amino acid to form a peptide bond with the N-terminal amine of another.
This dual-protected structure makes For-ala-ome a useful starting material or intermediate for creating specific dipeptides or for introducing a formylated alanine residue into a larger peptide chain.
Structure-Activity Relationship and Hypothetical Biological Interaction
Although no direct biological activity is reported for For-ala-ome, we can infer its likely interaction with FPRs based on the known structure-activity relationships of FPR ligands:
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The N-Formyl Group: This is the essential pharmacophore for FPR1 recognition. The presence of this group in For-ala-ome means it has the potential to bind to the receptor.[4]
-
The Amino Acid Side Chain: FPR1 has a hydrophobic binding pocket that accommodates the side chains of the peptide. The prototypical ligand fMLP contains methionine and phenylalanine. The small, non-polar methyl group of alanine in For-ala-ome would fit into this pocket, but would likely result in significantly lower binding affinity compared to bulkier, more hydrophobic residues.
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The C-Terminus: The state of the C-terminus is critical. Studies on other formylated peptides have shown that a free carboxylate (e.g., -OH) is often important for activity. A methyl ester (-OMe), as found in For-ala-ome, can reduce or completely abolish receptor activation. For instance, the tripeptide f-Met-Pro-Phe-OMe was found to be inactive, whereas its corresponding acid (f-Met-Pro-Phe-OH) retained partial activity.[10] The ester group may introduce steric hindrance or eliminate a key hydrogen bonding interaction within the receptor's binding site.
Therefore, it is plausible that For-ala-ome is a very weak agonist or potentially an antagonist of FPR1, but experimental validation is required.
Part 3: Experimental Protocol: Measuring FPR1 Activation via Calcium Flux
To experimentally determine if For-ala-ome or other novel compounds can activate FPR1, a calcium flux assay is a standard, robust method. This protocol outlines the general steps for such an experiment using a cell line stably expressing human FPR1 (e.g., HEK293-FPR1) and a calcium-sensitive fluorescent dye.
Objective: To measure changes in intracellular calcium concentration in FPR1-expressing cells upon stimulation with a test compound.
Materials:
-
HEK293 cells stably transfected with human FPR1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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Test Compound: For-ala-ome, dissolved in an appropriate solvent (e.g., DMSO), then diluted in Assay Buffer.
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Positive Control: fMLP (N-formylmethionyl-leucyl-phenylalanine).
-
Negative Control: Vehicle (Assay Buffer with equivalent DMSO concentration).
-
96-well black, clear-bottom microplate.
-
Fluorescent plate reader with kinetic reading capabilities and injectors (e.g., FlexStation or similar).
Methodology:
-
Cell Plating:
-
One day prior to the assay, seed the HEK293-FPR1 cells into the 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells per well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution. For example, mix 2 µL of 1 mM Fluo-4 AM with 2 µL of 20% Pluronic F-127 in 1 mL of Assay Buffer.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, 5% CO₂.
-
-
Cell Washing:
-
Gently remove the dye loading solution.
-
Wash the cells twice with 100 µL of Assay Buffer to remove any extracellular dye.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
Incubate the plate at room temperature for 20-30 minutes to allow for complete de-esterification of the dye.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compound (For-ala-ome) and the positive control (fMLP) in Assay Buffer at 2X the final desired concentration.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescent plate reader. Set the instrument to measure fluorescence intensity (e.g., Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds.
-
Establish a stable baseline reading for 15-20 seconds.
-
Using the instrument's injectors, add 100 µL of the 2X compound solution to the corresponding wells.
-
Continue to record the fluorescence kinetically for at least 120-180 seconds to capture the full calcium response profile (peak and return to baseline).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_max).
-
Normalize the response by expressing it as ΔF/F₀.
-
Plot the normalized response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value (the concentration that elicits 50% of the maximal response).
-
Conclusion
N-formyl-L-alanine methyl ester (For-ala-ome) is a compound with a dual identity. In the realm of chemistry, it is a practical building block for synthesizing peptides, where its formyl and methyl ester groups serve as valuable protecting groups. In the context of biology, while it is not a known native signaling molecule, its core structure—the N-formyl group—is a powerful trigger for the Formyl Peptide Receptors of the innate immune system. Understanding the intricate signaling mechanism of FPRs provides the essential framework for appreciating the potential biological activities of synthetic N-formylated compounds. Future research could leverage derivatives like For-ala-ome to create novel chemical probes or potential modulators of the FPR signaling axis, thereby bridging its utility from the chemistry bench to biological discovery.
References
-
Chemsrc. n-formyl-dl-alanine | CAS#:5893-10-7. [Link]
-
MDPI. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. [Link]
-
Wikipedia. Formyl peptide receptor. [Link]
-
PubMed. Synthesis, biological activity, conformational analysis by NMR and molecular modeling of N-formyl-L-Met-L-Pro-L-Phe-OMe, a proline analogue of the chemotactic peptide N-formyl-L-Met-L-Leu-L-Phe-OH. [Link]
-
Wikipedia. N-Formylmethionine. [Link]
-
ACS Publications. The Use of N-Formylamino Acids in Peptide Synthesis. [Link]
-
BMB Reports. N-terminal formylmethionine as a novel initiator and N-degron of eukaryotic proteins. [Link]
-
MDPI. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. [Link]
-
MDPI. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. [Link]
-
Frontiers. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. [Link]
-
PubMed Central. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition [mdpi.com]
- 5. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 6. N-Formylmethionine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. n-formyl-dl-alanine | CAS#:5893-10-7 | Chemsrc [chemsrc.com]
- 10. Synthesis, biological activity, conformational analysis by NMR and molecular modeling of N-formyl-L-Met-L-Pro-L-Phe-OMe, a proline analogue of the chemotactic peptide N-formyl-L-Met-L-Leu-L-Phe-OH - PubMed [pubmed.ncbi.nlm.nih.gov]
